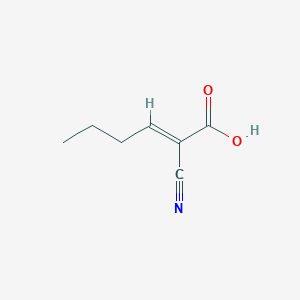

(E)-2-cyanohex-2-enoic acid

説明

Overview of α-Cyanoacrylic Acid Chemistry

α-Cyanoacrylic acids are multifunctional compounds that serve as versatile building blocks in organic synthesis. vulcanchem.com Their general structure features a carbon-carbon double bond conjugated with both a nitrile and a carboxylic acid group, which are electron-withdrawing. This electronic feature makes the β-carbon of the double bond susceptible to nucleophilic attack.

The synthesis of α-cyanoacrylic acids often involves the Knoevenagel condensation, a nucleophilic addition of a compound with an active hydrogen (like cyanoacetic acid) to a carbonyl group (an aldehyde or ketone), followed by a dehydration reaction. wikipedia.org This reaction is typically catalyzed by a weak base. academie-sciences.fr The choice of reactants and catalysts is crucial and can influence the reaction's outcome. academie-sciences.fr For instance, using solid supports like clays (B1170129) can facilitate the reaction. academie-sciences.fr In some cases, the reaction can be carried out in environmentally benign solvents like ionic liquids, which can also act as catalysts. rsc.org

The reactivity of α-cyanoacrylic acids is diverse. The carboxylic acid group can undergo esterification, while the cyano group can be hydrolyzed to a carboxylic acid or reduced to an amine. vulcanchem.com The double bond can participate in various addition reactions.

Stereochemical Considerations for (E)-2-Cyanohex-2-enoic Acid

The designation "(E)" in this compound refers to the stereochemistry of the molecule around the carbon-carbon double bond. According to the Cahn-Ingold-Prelog (CIP) priority rules, the substituents on each carbon of the double bond are ranked. The "(E)" isomer (from the German entgegen, meaning opposite) has the higher-priority groups on opposite sides of the double bond. iupac.org In contrast, the "(Z)" isomer (zusammen, meaning together) has them on the same side. iupac.org

This stereochemical arrangement is significant as it can influence the molecule's physical properties and its reactivity in stereoselective reactions. For example, in certain enzymatic reactions, the (E)-isomer may be preferred over the (Z)-isomer, leading to products with high enantiomeric purity. vulcanchem.com The initial product of a Knoevenagel condensation can be a mixture of (E) and (Z) isomers, but often, the more stable isomer can be obtained through equilibration. wikipedia.org

Research Significance and Contextualization within Organic Synthesis and Chemical Biology

This compound and its derivatives are valuable intermediates in the synthesis of more complex molecules, including pharmaceuticals. The presence of multiple reactive sites allows for a variety of chemical transformations. vulcanchem.com

A notable application is in the synthesis of precursors for pharmaceuticals. For example, the related compound, ethyl (E)-2-cyanohex-2-enoate, is an intermediate in the synthesis of pregabalin, a medication used to treat neuropathic pain. vulcanchem.com

In the field of chemical biology, the stereoselective reduction of the α,β-unsaturated bond in derivatives of this compound using ene-reductases is an area of active research. vulcanchem.com These biocatalytic methods offer a green and efficient way to produce chiral molecules. Studies have shown that in some enzymatic reductions, the nitrile group acts as the primary activating group, directing the stereochemical outcome of the reaction. researchgate.net

Structure

3D Structure

特性

IUPAC Name |

(E)-2-cyanohex-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2/c1-2-3-4-6(5-8)7(9)10/h4H,2-3H2,1H3,(H,9,10)/b6-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMCPVXOVNVHHAJ-GQCTYLIASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC=C(C#N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC/C=C(\C#N)/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50418212 | |

| Record name | (E)-2-cyanohex-2-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50418212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

869-00-1 | |

| Record name | NSC71883 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71883 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (E)-2-cyanohex-2-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50418212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-CYANO-2-HEXENOIC ACID | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanistic Investigations of E 2 Cyanohex 2 Enoic Acid Reactivity

Polymerization Dynamics of 2-Cyanoacrylic Acid Monomers

The polymerization of 2-cyanoacrylic acid monomers is a key aspect of their utility, particularly in adhesive applications. The process can proceed through different mechanisms, with the anionic pathway being the most common and rapid.

The polymerization of 2-cyanoacrylate monomers occurs with remarkable speed at ambient temperatures through an anionic mechanism. pcbiochemres.comresearchgate.net This reaction is typically initiated by weak bases or nucleophiles, such as hydroxyl ions from ambient moisture, alcohols, or amines. pcbiochemres.comresearchgate.net The initiation step involves the conjugate addition of the nucleophile to the monomer, which leads to the formation of a carbanion on the α-carbon. This carbanion is resonance-stabilized by both the cyano and the ester groups. pcbiochemres.com The propagation then proceeds rapidly as the anionic chain end attacks subsequent electron-deficient monomer molecules. researchgate.net

The kinetics of this process are notable for their high propagation rate coefficients (kp), which are significantly greater than those for other vinyl monomers like methyl methacrylate (MMA). For instance, solution polymerizations of n-butyl 2-cyanoacrylate have shown kp values approaching 106 L·mol−1·s−1. nih.gov

Table 1: Comparative Polymerization Kinetic Parameters at 60 °C

| Monomer | Initiator | kp/kt0.5 (L·mol−1·s−1) |

|---|---|---|

| Methyl 2-cyanoacrylate | AIBN | 0.021 |

| Methyl Methacrylate (MMA) | AIBN | 0.0144 |

| Styrene (St) | AIBN | 0.00166 |

This table presents data from a comparative study under specific bulk polymerization conditions, highlighting the higher reactivity of the cyanoacrylate monomer. nih.gov

While anionic polymerization is predominant, 2-cyanoacrylates can also undergo free-radical polymerization. nih.govafinitica.com However, this pathway is more challenging and requires the stringent exclusion of basic species that would otherwise initiate the much faster anionic reaction. nih.govresearchgate.net Consequently, radical polymerization of these monomers is only feasible under acidic conditions, using inhibitors such as boron trifluoride acetic acid complex to suppress the anionic route. nih.gov Conventional radical initiators like azobisisobutyronitrile (AIBN) can then be used. nih.gov

Strategies for controlled polymerization, such as reversible addition-fragmentation chain transfer (RAFT) polymerization, have also been explored to gain better control over the polymer architecture and molecular weight. nih.gov These methods are synthetically useful but require careful optimization to manage the high intrinsic reactivity of the cyanoacrylate monomers. nih.gov

Control over the polymerization of 2-cyanoacrylates is highly dependent on the choice of initiator and prevailing environmental conditions.

Initiators : A wide range of initiators can trigger polymerization. Anionic polymerization can be started by very weak bases, including water, alcohols, amines, and phosphines. pcbiochemres.comresearchgate.net Zwitterionic initiation can also occur, for example, with tertiary amines like N,N′-dimethyl-p-toluidine. researchgate.net For radical polymerization, standard initiators like AIBN are effective, provided anionic polymerization is suppressed. nih.gov

Environmental Factors :

Moisture : The presence of moisture is a critical factor, as water can act as an initiator for anionic polymerization, which is the fundamental mechanism for "super glue" adhesives. pcbiochemres.comresearchgate.net

pH : The polymerization process is significantly affected by pH. nih.gov Strong acids completely inhibit the anionic reaction, which is essential for monomer storage and for enabling radical polymerization. afinitica.com

Solvents : The choice of solvent can influence polymerization rates. For instance, the homopolymerization of ethyl 2-cyanoacrylate was found to be 50% faster in toluene than in acetonitrile, potentially due to differences in polymer solubility. nih.gov

Degradation Pathways of Poly(2-Cyanoacrylic Acids)

Poly(2-cyanoacrylic acids) and their esters are known for their biodegradability, a property linked to specific degradation pathways. The degradation can be influenced by hydrolytic, thermal, and chemical factors.

The primary degradation mechanism for poly(alkyl cyanoacrylates) (PACAs) under physiological conditions is the hydrolysis of the ester bond in the side chain. nih.govresearchgate.net This process, which can be catalyzed by esterases, results in surface erosion of the polymer. nih.gov The hydrolytic scission yields two main products: a water-soluble poly(2-cyanoacrylic acid) and the corresponding alkyl alcohol (e.g., hexanol for a poly(hex-2-yl 2-cyanoacrylate)). nih.govresearchgate.net The water-soluble polymer backbone can then be excreted via renal filtration. researchgate.net The rate of hydrolysis is sensitive to pH; for instance, poly(butyl cyanoacrylate) nanoparticles degrade significantly faster at a physiological pH of 7.4 compared to a more acidic pH of 4. nih.gov

Beyond hydrolysis, poly(2-cyanoacrylates) are susceptible to other degradation pathways, particularly through thermal and chemical routes.

Thermal Degradation : The main mechanism of thermal degradation is an "unzipping" depolymerization that is initiated from the polymer chain terminus. researchgate.net This process effectively reverts the polymer back to its constituent monomers. researchgate.net

Chemical Degradation : The stability of poly(2-cyanoacrylates) is significantly compromised in the presence of basic reagents. Even in neutral solvents like acetonitrile or acetone, high molecular weight polymers can degrade rapidly at room temperature. afinitica.com This degradation is attributed to a base-catalyzed depolymerization from the chain end, followed by the repolymerization of the liberated monomer into a much lower molecular weight polymer. afinitica.com This process can even occur slowly in the solid state. afinitica.com The degradation is effectively inhibited by the presence of acids. afinitica.com

Table 2: Factors Influencing the Degradation of Poly(2-Cyanoacrylates)

| Factor | Effect | Mechanism | Citation |

|---|---|---|---|

| Water/Moisture | Promotes degradation | Hydrolysis of ester side chain | nih.govresearchgate.net |

| Bases | Accelerates degradation | Catalyzes chain-end depolymerization (unzipping) | researchgate.netafinitica.com |

| Acids | Inhibits degradation | Prevents base-catalyzed depolymerization | afinitica.com |

| Elevated Temperature | Promotes degradation | Initiates unzipping depolymerization from chain terminus | researchgate.net |

Other Reactive Transformations of the α,β-Unsaturated System

The α,β-unsaturated system in (E)-2-cyanohex-2-enoic acid is characterized by the conjugation of the carbon-carbon double bond with the electron-withdrawing carboxyl and cyano groups. This electronic arrangement renders the molecule susceptible to a variety of chemical transformations beyond simple additions. The electrophilicity is extended from the carbonyl carbon to the β-carbon of the alkene, a concept known as vinylogy. wikipedia.org This extended conjugation dictates the regioselectivity of several addition reactions and allows the double bond to participate in unique transformations. wikipedia.orgyoutube.com

Conjugate Addition Reactions

One of the most significant reactions of α,β-unsaturated carbonyl compounds is conjugate addition, also known as Michael addition. wikipedia.org In this process, a nucleophile attacks the electrophilic β-carbon, leading to a 1,4-addition across the conjugated system. The initial attack results in the formation of a resonance-stabilized enolate intermediate, which is subsequently protonated to yield the final product. youtube.com A wide range of soft nucleophiles, such as cuprates (Gilman reagents), enamines, and stabilized carbanions, preferentially undergo conjugate addition rather than direct attack at the carbonyl carbon.

The general mechanism proceeds as follows:

Nucleophilic Attack: The nucleophile adds to the β-carbon of the α,β-unsaturated system.

Enolate Formation: The π-electrons from the double bond shift to form a resonance-stabilized enolate.

Protonation: The enolate is protonated, typically at the α-carbon, to regenerate the carbonyl group and yield the final 1,4-adduct.

Table 1: Examples of Nucleophiles and Products in Conjugate Addition This table is interactive. Click on the headers to sort the data.

| Nucleophile | Reagent Example | Product Class |

|---|---|---|

| Organocuprate | Lithium dimethylcuprate ((CH₃)₂CuLi) | β-alkylated cyano acid |

| Thiol | Thiophenol (PhSH) with a base catalyst | β-thioether cyano acid |

| Enolate | Diethyl malonate with a base catalyst | β-adduct of malonic ester |

| Amine | Piperidine (B6355638) | β-amino cyano acid |

Reduction of the α,β-Unsaturated System

The reduction of this compound can be directed selectively to the carbon-carbon double bond or the carboxylic acid group, depending on the reducing agent and reaction conditions.

Selective C=C Reduction: Catalytic hydrogenation is a common method for the selective reduction of the alkene moiety without affecting the carboxylic acid or cyano group. wikipedia.org Reagents like hydrogen gas with a palladium-on-carbon catalyst (H₂/Pd-C) are effective for this transformation, yielding 2-cyanohexanoic acid. This process is also known as conjugate reduction.

Selective Carbonyl Group Reduction: Reducing the carboxylic acid in the presence of an α,β-double bond is challenging. Strong reducing agents like lithium aluminum hydride (LiAlH₄) would likely reduce both the carboxylic acid and the double bond. Selective reduction to the corresponding allylic alcohol requires specific reagents or a protection-deprotection strategy.

Complete Reduction: The use of powerful reducing agents can lead to the reduction of all unsaturated functionalities.

Table 2: Reduction Outcomes for α,β-Unsaturated Systems This table is interactive. You can filter the data by entering a reagent or product type in the search bar below.

| Reagent | Functionality Targeted | Typical Product |

|---|---|---|

| H₂/Pd-C | C=C Double Bond | Saturated cyano acid |

| NaBH₄/CeCl₃ (Luche reduction) | Carbonyl Group | Unsaturated cyano alcohol |

| LiAlH₄ | C=O and potentially C=C | Saturated cyano alcohol |

| Diisobutylaluminium hydride (DIBAL-H) | Carboxylic Acid to Aldehyde | Unsaturated cyano aldehyde |

Cycloaddition Reactions

The electron-deficient double bond in this compound, activated by two electron-withdrawing groups, is an excellent dienophile for Diels-Alder reactions. This [4+2] cycloaddition reaction involves the concerted interaction with a conjugated diene to form a six-membered ring. The stereochemistry and regiochemistry of the reaction are highly predictable, making it a powerful tool in organic synthesis for creating complex cyclic systems.

Epoxidation

The α,β-unsaturated double bond can undergo epoxidation to form a cyano-epoxy-acid. Due to the electron-deficient nature of the alkene, standard epoxidation agents like peroxy acids (e.g., m-CPBA) are less effective. Instead, nucleophilic epoxidation methods are typically employed. A common approach is the use of hydrogen peroxide in the presence of a base (e.g., NaOH). The hydroperoxide anion acts as the nucleophile in a conjugate addition, followed by intramolecular cyclization to form the epoxide ring. researchgate.net

Halogenation

The addition of halogens, such as bromine (Br₂) or chlorine (Cl₂), across the double bond is a characteristic reaction of alkenes. masterorganicchemistry.com This reaction proceeds via a cyclic halonium ion intermediate, followed by nucleophilic attack by the halide ion, resulting in the formation of a dihalo-cyano-acid. The reaction typically yields the anti-addition product.

Structural Modulation and Design of Novel E 2 Cyanohex 2 Enoic Acid Analogues

Design Principles for Modifying the Alkyl Chain in 2-Cyanohex-2-enoic Acid

The alkyl chain of (E)-2-cyanohex-2-enoic acid is a primary target for structural modulation to influence its lipophilicity, steric profile, and intermolecular interactions. Design strategies focus on several key types of modifications:

Chain Length Variation: Altering the length of the alkyl chain is a fundamental approach to fine-tune the hydrophobic/hydrophilic balance of the molecule. Extending the chain, as seen in related compounds like (E)-non-2-enoic acid and (E)-dec-2-enoic acid, generally increases lipophilicity. mdpi.com This can affect the solubility of the molecule in various media and influence the properties of polymers derived from it.

Introduction of Functional Groups: The incorporation of polar functional groups, such as hydroxyl (-OH) or ether linkages, into the alkyl chain can significantly alter the molecule's properties. For example, the synthesis of analogues like 2-cyano-6-hydroxyhex-2-enoic acid introduces a terminal hydroxyl group, increasing polarity and providing a new site for subsequent chemical reactions. nih.gov Similarly, derivatives like 2-cyano-6-(2-ethoxypropoxy)hex-2-enoic acid incorporate an ether linkage, which can affect chain flexibility and hydrogen bonding capabilities. nih.gov

Branching and Unsaturation: Introducing branching or double/triple bonds into the alkyl chain can impact the molecule's packing in the solid state and the thermal properties of resulting polymers. Unsaturated fatty acids, for instance, often have lower melting points than their saturated counterparts. mdpi.com

These modifications allow for the creation of a diverse library of analogues with a wide spectrum of physical and chemical properties.

Table 1: Examples of Alkyl Chain Modifications in 2-Cyanohex-2-enoic Acid Analogues

| Compound Name | Modification from Parent Compound | Potential Effect on Properties |

|---|---|---|

| (E)-non-2-enoic acid | Elongated alkyl chain (homologue) | Increased lipophilicity |

| (E)-dec-2-enoic acid | Elongated alkyl chain (homologue) | Further increased lipophilicity |

| 2-Cyano-6-hydroxyhex-2-enoic acid | Addition of a terminal hydroxyl group | Increased polarity, new reactive site |

Exploration of Ester and Amide Linkages for New Derivatives

The carboxylic acid group of this compound is a key reaction center. Converting it into ester or amide derivatives is a common strategy to create new compounds with distinct chemical properties and reactivity. scribd.compressbooks.pub

Ester Derivatives: Esters are formed by reacting the carboxylic acid with an alcohol in a process called esterification. vvc.edu This replaces the acidic proton of the carboxyl group with an alkyl or aryl group, fundamentally changing the molecule's polarity and reactivity. The synthesis of various alkyl 2-cyanoacrylates is well-established, as these monomers are the basis for cyanoacrylate adhesives. google.com The reaction transforms the hydrophilic carboxylic acid into a more lipophilic and often volatile ester.

Amide Derivatives: Amides are synthesized by reacting the carboxylic acid or its more reactive derivatives (like acyl chlorides) with amines. scribd.com This introduces a nitrogen atom, creating a stable amide bond. The properties of the resulting amide can be tuned by the choice of the amine (primary, secondary, or functionalized). The C-N amide bond has a partial double-bond character, which can restrict rotation and influence the conformational rigidity of the molecule. pressbooks.pub Research on related compounds, such as (E)-2-cyano-5-phenylpent-2-en-4-ynoic acid, has demonstrated the successful synthesis of both esters and N-substituted amides, highlighting the feasibility of these transformations. researchgate.net

Table 2: Comparison of Carboxylic Acid, Ester, and Amide Derivatives

| Derivative Type | Functional Group | General Synthesis | Key Property Changes |

|---|---|---|---|

| Carboxylic Acid | -COOH | Parent compound | Acidic, polar, H-bond donor |

| Ester | -COOR | Carboxylic acid + Alcohol | Less polar, neutral, H-bond acceptor |

| Amide | -CONR₂ | Carboxylic acid + Amine | Can be polar, neutral, restricted bond rotation |

Synthesis of Polyfunctional α-Cyanoacrylates

Polyfunctional α-cyanoacrylates are molecules that contain more than one cyanoacrylate unit. These compounds are valuable as cross-linking agents in polymerization, leading to the formation of polymer networks with enhanced thermal and mechanical properties. google.com

A key synthetic route to these molecules involves the use of 2-cyanoacrylic acid as a precursor. This acid can be produced via the transesterification of a simple alkyl 2-cyanoacrylate with an organic acid, a process that can be performed at lower temperatures to avoid thermal degradation. google.com

Once 2-cyanoacrylic acid is obtained, it can be reacted with polyols (alcohols containing multiple hydroxyl groups) through esterification. For example, reacting two equivalents of 2-cyanoacrylic acid with a diol (e.g., ethylene (B1197577) glycol) would produce a molecule with a cyanoacrylate group at each end. This bifunctional monomer can then be copolymerized with monofunctional cyanoacrylates to introduce cross-links into the final polymer structure. google.com The choice of the polyol allows for control over the length and flexibility of the cross-linking bridge.

The synthesis of these polyfunctional compounds is crucial for developing advanced materials, such as improved adhesives and specialty polymers, by creating a more robust, three-dimensional polymer architecture. google.commdpi.com

Table 3: Components for Synthesis of Polyfunctional α-Cyanoacrylates

| Reactant 1 | Reactant 2 (Example Polyols) | Resulting Product Type |

|---|---|---|

| 2-Cyanoacrylic acid | Ethylene Glycol | Bifunctional α-cyanoacrylate |

| 2-Cyanoacrylic acid | Propane-1,2-diol | Bifunctional α-cyanoacrylate |

Advanced Analytical and Spectroscopic Characterization of E 2 Cyanohex 2 Enoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, NMR provides information on the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each unique proton environment. The carboxylic acid proton (-COOH) would appear as a broad singlet significantly downfield, typically above 10 ppm nih.gov. The single vinylic proton (=CH-) is expected to resonate in the range of 6.5-7.5 ppm, likely as a triplet due to coupling with the adjacent methylene (B1212753) (-CH₂-) group. The protons of the propyl chain would appear further upfield, with the methylene group adjacent to the double bond resonating around 2.2-2.4 ppm, the subsequent methylene group around 1.5-1.7 ppm, and the terminal methyl (-CH₃) group as a triplet around 0.9-1.0 ppm nih.govacs.org.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides a count of the unique carbon atoms. The carbonyl carbon of the carboxylic acid is expected to be the most downfield signal, typically in the 165-170 ppm range. The two sp²-hybridized carbons of the double bond would resonate between approximately 110 and 150 ppm. The nitrile carbon (-C≡N) has a characteristic chemical shift in the range of 115-120 ppm acs.orglibretexts.org. The sp³-hybridized carbons of the propyl chain would appear upfield, generally below 40 ppm acs.org.

Expected ¹H and ¹³C NMR Chemical Shifts for (E)-2-Cyanohex-2-enoic Acid Data is predictive and based on analogous structures.

| Atom Type | Expected ¹H Shift (ppm) | Expected Multiplicity | Expected ¹³C Shift (ppm) |

| -COOH | >10.0 | Broad Singlet | 165 - 170 |

| -C(CN)= | - | - | 110 - 125 |

| =CH- | 6.5 - 7.5 | Triplet | 140 - 155 |

| -C≡N | - | - | 115 - 120 |

| -CH₂-CH= | 2.2 - 2.4 | Quartet | 30 - 38 |

| -CH₂-CH₃ | 1.5 - 1.7 | Sextet | 20 - 25 |

| -CH₃ | 0.9 - 1.0 | Triplet | 13 - 15 |

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by measuring the vibrations of its bonds.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation at frequencies corresponding to the characteristic vibrational modes of a molecule's bonds. The IR spectrum of this compound is predicted to display several key absorption bands. A very strong and broad absorption band for the O-H stretch of the carboxylic acid group is expected between 2500 and 3300 cm⁻¹. The C=O (carbonyl) stretch, also from the carboxylic acid, will present as a very strong, sharp peak around 1700 cm⁻¹, with its exact position influenced by conjugation with the adjacent double bond libretexts.orgpearson.com. A sharp, medium-intensity absorption corresponding to the C≡N (nitrile) stretch is anticipated in the unique 2210-2260 cm⁻¹ region libretexts.orgmasterorganicchemistry.com. Other significant peaks include the C=C stretch near 1640 cm⁻¹ and C-H stretching vibrations for the sp² vinylic proton (above 3000 cm⁻¹) and sp³ alkyl protons (just below 3000 cm⁻¹) libretexts.org.

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds. For this compound, the C≡N and C=C stretching modes are expected to produce strong and easily identifiable signals in the Raman spectrum, typically around 2200-2250 cm⁻¹ and 1640-1680 cm⁻¹, respectively researchgate.netspectroscopyonline.com. The symmetric C-H stretching modes of the alkyl chain would also be visible spectroscopyonline.com.

Predicted Vibrational Frequencies for this compound

| Functional Group | Bond | Technique | Expected Frequency (cm⁻¹) | Expected Intensity |

| Carboxylic Acid | O-H stretch | IR | 2500 - 3300 | Strong, Broad |

| Carboxylic Acid | C=O stretch | IR | ~1700 | Strong, Sharp |

| Nitrile | C≡N stretch | IR, Raman | 2210 - 2260 | Medium (IR), Strong (Raman) |

| Alkene | =C-H stretch | IR | 3020 - 3100 | Medium |

| Alkene | C=C stretch | IR, Raman | 1640 - 1680 | Medium (IR), Strong (Raman) |

| Alkane | C-H stretch | IR, Raman | 2850 - 2960 | Medium-Strong |

Mass Spectrometry and Chromatographic Techniques for Purity and Identity

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental formula of a compound, and can also provide structural information through analysis of fragmentation patterns. It is often coupled with chromatographic techniques for separation and purity analysis.

Mass Spectrometry: The molecular formula of this compound is C₇H₉NO₂ guidechem.comchemsynthesis.com. Its monoisotopic mass is 139.0633 u. In electron ionization (EI) mass spectrometry, a molecular ion peak (M⁺•) would be observed at m/z 139. Characteristic fragmentation of carboxylic acids often involves the loss of a hydroxyl radical (M-17) or the entire carboxyl group (M-45) libretexts.org. Using "soft" ionization techniques like electrospray ionization (ESI) in negative mode, the primary ion observed would be the deprotonated molecule [M-H]⁻ at m/z 138 nih.gov. Tandem MS (MS/MS) experiments on this ion could induce fragmentation, likely starting with the loss of carbon dioxide (CO₂, 44 u) from the carboxylate group researchgate.net.

Chromatographic Techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are essential for assessing the purity of this compound.

HPLC: Reversed-phase HPLC, using a C18 column with a mobile phase such as an acetonitrile/water gradient, would be the standard method for determining purity. The compound's purity would be calculated from the relative area of its peak in the chromatogram.

GC: Due to the low volatility of the carboxylic acid, GC analysis would likely require derivatization, for instance, by converting the acid to its more volatile methyl or ethyl ester. This allows for separation from non-acidic impurities and assessment of isomeric purity.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. Although a specific crystal structure for this compound has not been reported in the searched literature, its solid-state structure can be reliably predicted based on extensive studies of highly similar α,β-unsaturated carboxylic acids like (E)-hex-2-enoic acid and (E)-pent-2-enoic acid nih.govresearchgate.netmdpi.com.

These related structures consistently show the formation of centrosymmetric dimers in the crystal lattice nih.govresearchgate.net. This dimerization occurs through a pair of strong O—H⋯O hydrogen bonds between the carboxylic acid groups of two adjacent molecules. The conjugated system, including the carboxylic acid, the C=C double bond, and the atoms attached, is expected to be largely planar to maximize electronic delocalization nih.gov. The propyl chain would then extend from this planar core. The precise packing of these dimers would be influenced by weaker intermolecular interactions.

Typical Crystallographic Data for a Related α,β-Unsaturated Carboxylic Acid ((E)-hex-2-enoic acid) nih.gov

| Parameter | Value |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 6.8556 |

| b (Å) | 6.9894 |

| c (Å) | 7.4967 |

| α (°) | 79.477 |

| β (°) | 80.620 |

| γ (°) | 63.654 |

| Volume (ų) | 315.12 |

| Z (molecules/cell) | 2 |

Thermal Analysis Techniques (e.g., Differential Scanning Calorimetry) for Mechanistic Insights

Thermal analysis techniques provide information about the physical and chemical properties of a substance as a function of temperature.

Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow required to increase the temperature of a sample and a reference. For this compound, a DSC thermogram would be used to precisely determine its melting point, which would be observed as a sharp endothermic peak. The area under this peak corresponds to the enthalpy of fusion, a key thermodynamic property. The technique can also identify other thermal events such as solid-state phase transitions, crystallization, or decomposition. The sharpness of the melting peak serves as a good indicator of the compound's purity.

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as it is heated. A TGA curve for a pure, anhydrous sample of this compound would show a stable baseline with no significant mass loss until the onset of thermal decomposition. The temperature at which significant mass loss begins defines the compound's thermal stability. The analysis can also quantify the amount of residual solvent or water if mass loss occurs at lower temperatures corresponding to their boiling points.

Computational Chemistry and Theoretical Modeling of E 2 Cyanohex 2 Enoic Acid

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the electronic structure and predicting the reactivity of organic molecules. For (E)-2-cyanohex-2-enoic acid, methods like B3LYP with a suitable basis set such as 6-311+G(d,p) can be employed to optimize the molecular geometry and calculate various electronic properties.

The electronic structure of this compound is characterized by the presence of electron-withdrawing cyano (-CN) and carboxylic acid (-COOH) groups attached to a C=C double bond. This arrangement leads to a conjugated system with significant electronic delocalization. Quantum chemical calculations can quantify this through the analysis of molecular orbitals, electron density distribution, and electrostatic potential maps.

Key aspects of the electronic structure that can be elucidated include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. For α,β-unsaturated systems, the HOMO is typically associated with the π-system of the double bond, while the LUMO is often centered on the carbon-carbon double bond and the carbonyl carbon. The energy gap between HOMO and LUMO provides an indication of the molecule's kinetic stability and chemical reactivity.

Molecular Electrostatic Potential (MEP): The MEP map visually represents the regions of positive and negative electrostatic potential on the molecular surface. For this compound, negative potentials would be expected around the oxygen atoms of the carboxylic acid group and the nitrogen atom of the cyano group, indicating their susceptibility to electrophilic attack. Positive potentials would be anticipated around the hydrogen atoms, particularly the acidic proton of the carboxyl group.

Natural Bond Orbital (NBO) Analysis: NBO analysis can provide detailed information about charge distribution, hybridization, and intramolecular interactions such as hyperconjugation. This would be useful in understanding the stability imparted by the interaction between the π-orbitals of the C=C bond and the adjacent cyano and carboxyl groups.

Reactivity Descriptors:

Quantum chemical calculations can also be used to compute various reactivity descriptors that provide a quantitative measure of the molecule's reactivity.

| Descriptor | Definition | Predicted Significance for this compound |

| Ionization Potential (I) | The energy required to remove an electron. | Related to the HOMO energy; indicates the molecule's ability to act as an electron donor. |

| Electron Affinity (A) | The energy released when an electron is added. | Related to the LUMO energy; indicates the molecule's ability to act as an electron acceptor. |

| Electronegativity (χ) | The power of an atom to attract electrons. | A measure of the molecule's overall ability to attract electrons. |

| Chemical Hardness (η) | The resistance to change in electron distribution. | A larger HOMO-LUMO gap generally corresponds to higher hardness and lower reactivity. |

| Electrophilicity Index (ω) | A measure of the energy lowering of a system when it accepts electrons. | The presence of electron-withdrawing groups is expected to give this molecule a significant electrophilicity index. |

This table is illustrative and presents the type of data that would be generated from quantum chemical calculations. The actual values would need to be computed using appropriate software.

Molecular Dynamics Simulations of Intermolecular Interactions

Molecular Dynamics (MD) simulations are a powerful computational method for studying the physical movement of atoms and molecules over time. For this compound, MD simulations can provide insights into its behavior in different environments, such as in solution or in the solid state, and how it interacts with other molecules. These simulations rely on a force field, a set of empirical energy functions that describe the potential energy of a system of particles.

Key applications of MD simulations for this compound include:

Solvation Studies: MD simulations can be used to model the solvation of this compound in various solvents. By simulating the molecule in a box of solvent molecules (e.g., water, ethanol), one can study the formation of hydrogen bonds between the carboxylic acid and cyano groups with the solvent. The radial distribution function can be calculated to understand the structuring of the solvent around the solute molecule.

Dimerization and Aggregation: The carboxylic acid and cyano groups in this compound are capable of forming strong intermolecular hydrogen bonds. MD simulations can be used to investigate the propensity of these molecules to form dimers or larger aggregates in non-polar solvents or in the gas phase.

Interactions with Biomolecules: If this compound has potential biological activity, MD simulations can be employed to study its interactions with biological macromolecules like proteins or DNA. This can help in understanding the binding mode and affinity of the molecule to a specific biological target.

A typical MD simulation would involve defining the initial positions and velocities of all atoms in the system, and then numerically solving Newton's equations of motion for a certain period of time. The resulting trajectory provides a detailed picture of the dynamic behavior of the system.

Prediction of Spectroscopic Signatures and Reaction Energetics

Computational methods are highly effective in predicting various spectroscopic properties of molecules, which can be invaluable for their identification and characterization.

Predicted Spectroscopic Data for this compound:

| Spectroscopic Technique | Predicted Features |

| Infrared (IR) Spectroscopy | Characteristic stretching frequencies for the O-H bond of the carboxylic acid (broad), the C=O bond, the C≡N bond, and the C=C bond. DFT calculations can predict these vibrational frequencies with good accuracy. researchgate.netdergipark.org.tr |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | The chemical shifts of ¹H and ¹³C atoms can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method. researchgate.netdergipark.org.tr The calculations would predict the distinct chemical shifts for the vinylic proton, the protons of the butyl chain, and the carbons of the cyano and carboxyl groups. |

| UV-Vis Spectroscopy | Time-Dependent DFT (TD-DFT) calculations can be used to predict the electronic absorption spectrum. researchgate.netnih.gov For a conjugated system like this compound, a π → π* transition would be expected in the UV region. |

This table is illustrative. The exact peak positions would be determined by the specific computational method and level of theory used.

Furthermore, quantum chemical calculations are essential for studying the energetics of chemical reactions involving this compound. By calculating the energies of reactants, products, and transition states, it is possible to determine the reaction enthalpy, activation energy, and reaction rates. This is particularly useful for understanding reaction mechanisms, such as the hydrolysis of the nitrile group or addition reactions to the α,β-unsaturated system. chemistrysteps.com

In Silico Approaches to Structure-Activity Relationship Prediction

In silico methods, particularly Quantitative Structure-Activity Relationship (QSAR) studies, are used to correlate the chemical structure of a series of compounds with their biological activity. While specific QSAR studies on this compound are not available, the principles of QSAR can be applied to predict its potential activities based on its structural features.

A QSAR model is a mathematical equation that relates a set of molecular descriptors to a biological activity.

Steps in a hypothetical QSAR study involving this compound:

Data Set Collection: A dataset of structurally related compounds with known biological activity would be required.

Descriptor Calculation: A variety of molecular descriptors would be calculated for each compound in the dataset, including this compound. These can be constitutional, topological, geometrical, and electronic descriptors.

Model Development: Statistical methods such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS) would be used to develop a QSAR model that best correlates the descriptors with the activity.

Model Validation: The predictive power of the model would be assessed using statistical validation techniques.

Activity Prediction: The validated QSAR model could then be used to predict the biological activity of this compound.

Relevant Molecular Descriptors for this compound:

| Descriptor Type | Examples | Relevance |

| Electronic | Dipole moment, HOMO/LUMO energies, partial charges | Influence electrostatic and covalent interactions with a biological target. |

| Steric | Molecular volume, surface area, shape indices | Determine the fit of the molecule in a receptor's binding site. |

| Hydrophobic | LogP (octanol-water partition coefficient) | Affects the absorption, distribution, metabolism, and excretion (ADME) properties of the molecule. |

| Topological | Connectivity indices, Wiener index | Describe the atomic connectivity and branching of the molecule. |

This table illustrates the types of descriptors that would be considered in a QSAR study.

By employing these in silico approaches, it is possible to gain a comprehensive understanding of the chemical and potential biological properties of this compound, guiding further experimental investigations.

Biological Activities and Biochemical Mechanisms of 2 Cyanoacrylic Acids

Molecular Interactions with Biological Targets

The biological activity of 2-cyanoacrylate derivatives is predicated on their interaction with specific molecular targets. In the context of herbicidal activity, the primary target is the Photosystem II (PSII) protein complex located in the thylakoid membranes of chloroplasts. nih.gov Herbicidal analogues of 2-cyanoacrylic acid function as inhibitors of photosynthetic electron transport. nih.govnih.gov Their mode of action involves binding to the D1 protein within the PSII complex, which obstructs the electron flow, thereby disrupting the energy production processes essential for plant survival.

In the realm of oncology, the interactions are more complex and can be indirect. While some derivatives have been shown to have direct effects on cancer cells, a significant area of research involves the use of poly(alkyl cyanoacrylate) (PACA) nanoparticles for anticancer drug delivery. nih.gov These nanoparticles interact with the tumor microenvironment. For instance, studies have shown that certain PACA nanoparticle formulations affect tumor-associated myeloid cells, particularly macrophages, helping to create an inflammatory, immune-activated microenvironment that can enhance the antitumor response. nih.gov

Enzymatic Inhibition Studies and Mechanistic Elucidation (e.g., Photosystem II inhibition)

The most well-elucidated biochemical mechanism for this class of compounds is the inhibition of Photosystem II. A variety of 2-cyanoacrylate analogues have been specifically synthesized and studied as inhibitors of PSII electron transport. nih.govnih.gov

The mechanism of inhibition begins when the 2-cyanoacrylate molecule binds to the PSII complex. This binding event physically blocks the transport of electrons, a critical step in the light-dependent reactions of photosynthesis. nih.gov The interruption of the electron transport chain has two major consequences for the plant:

It halts the fixation of carbon dioxide (CO2).

It stops the production of ATP and NADPH, which are the energy currency and reducing power necessary for plant growth. nih.gov

The ultimate death of the plant is not solely due to starvation from the lack of photosynthates. The blockage of electron flow leads to the formation of highly reactive oxygen species, which cause oxidative stress. This results in rapid damage to cellular components through lipid and protein peroxidation, leading to membrane leakage, cell disintegration, and swift necrosis of the plant tissue. nih.gov

Structure-Activity Relationship (SAR) Investigations in Bioactive Analogues

The biological potency of 2-cyanoacrylic acid derivatives is highly dependent on their molecular structure. Structure-activity relationship (SAR) studies have been crucial in optimizing their herbicidal and cytotoxic activities by modifying various parts of the molecular scaffold.

For herbicidal analogues, specific substitutions on the acrylate (B77674) structure and associated rings are critical for high activity. Research has shown that introducing moieties such as a substituted pyridine (B92270) ring can yield higher herbicidal activities than parent compounds containing a simple phenyl group. nih.gov Similarly, the incorporation of pyrazole (B372694) and 1,2,3-triazole frameworks has been found to broaden the herbicidal properties of 2-cyanoacrylate derivatives. nih.gov

In the context of cytotoxicity, which is relevant for potential antitumor applications, the length of the alkyl chain on the ester group plays a significant role. Short-chain cyanoacrylates, such as the ethyl-2-cyanoacrylate, tend to degrade faster and can incite a strong acute inflammatory response. nih.gov In contrast, longer-chain versions, like butyl- or octyl-cyanoacrylates, are generally found to be less toxic. nih.govresearchgate.net This relationship is critical in the design of cyanoacrylate-based materials for medical applications, including drug delivery nanoparticles.

The following table summarizes key SAR findings for 2-cyanoacrylate analogues.

| Compound Class/Modification | Biological Activity | Key SAR Finding | Reference |

| 2-Cyano-3-pyridinemethylaminoacrylates | Herbicidal | A suitable substituent at the 2-position of the pyridine ring is essential for high activity. | nih.gov |

| 2-Cyano-3-(thiazolyl)methylaminoacrylates | Herbicidal | A well-fitting group at the 3-position of the acrylate moiety is crucial for potency. | nih.gov |

| Pyrazole/1,2,3-Triazole Analogues | Herbicidal | Introduction of these N-containing heterocycles broadens the spectrum of herbicidal activity compared to lead compounds. | nih.gov |

| Alkyl Cyanoacrylates | Cytotoxicity | Longer alkyl side chains (e.g., butyl, octyl) are associated with lower tissue toxicity and inflammatory response compared to short chains (e.g., ethyl). | nih.govresearchgate.net |

Preclinical Investigations of Select Biological Activities (e.g., antitumor effects, herbicidal activity)

Numerous 2-cyanoacrylic acid derivatives have undergone preclinical evaluation to quantify their biological effects. These investigations have provided concrete data on their efficacy as both herbicides and potential anticancer agents.

Herbicidal Activity: Preclinical studies have demonstrated the potent herbicidal activity of novel 2-cyanoacrylate compounds against a wide range of weed species. For example, certain analogues incorporating pyrazole and 1,2,3-triazole moieties showed satisfactory to excellent herbicidal effects against weeds like Brassica juncea, Polypogon fugax, and Poa annua at an application rate of 1500 g/ha. nih.gov Some optimized derivatives, such as (Z)-ethoxyethyl 2-cyano-3-isopropyl-3-(2-chlorothiazol-5-yl)methylaminoacrylate, exhibited excellent herbicidal activities at much lower doses, around 75 g/ha. nih.gov

The table below presents a selection of preclinical herbicidal activity data for representative 2-cyanoacrylate analogues.

| Compound Analogue | Target Weed | Dosage | Inhibition (%) | Reference |

| Pyrazole/Triazole Analogues (e.g., 9i, 10h, 10n) | Brassica juncea | 1500 g/ha | >90% | nih.gov |

| Pyrazole/Triazole Analogue (10n) | Polypogon fugax | 1500 g/ha | 100% | nih.gov |

| Pyrazole/Triazole Analogue (10n) | Poa annua | 1500 g/ha | 70% | nih.gov |

| Thiazole Analogue | Various Weeds | 75 g/ha | Excellent Activity | nih.gov |

| Pyridine Analogue | Various Weeds | 75 g/ha | Excellent Activity | nih.gov |

Antitumor Effects: The preclinical investigation of 2-cyanoacrylates for antitumor activity has followed two main paths: direct cytotoxicity and advanced drug delivery systems. A 1,3,4-oxadiazole-containing 2-cyanoacrylate analogue was found to exhibit significant antitumor properties when tested against human hepatoma cells. nih.gov

More extensive research has focused on biodegradable poly(alkyl cyanoacrylate) (PACA) nanoparticles as carriers for established chemotherapy drugs. nih.gov In a preclinical patient-derived xenograft (PDX) model of triple-negative breast cancer, cabazitaxel-loaded poly(2-ethylbutyl cyanoacrylate) (PEBCA) nanoparticles demonstrated an enhanced therapeutic effect compared to the free drug. nih.gov These studies highlight the dual potential of the 2-cyanoacrylate platform in oncology, both as a source of new cytotoxic agents and as a versatile component of advanced nanomedicine delivery systems. nih.gov

Emerging Research Frontiers and Future Directions for E 2 Cyanohex 2 Enoic Acid

Integration with Green Chemistry Principles in Synthesis

The synthesis of (E)-2-cyanohex-2-enoic acid and related α-cyanoacrylic acids is traditionally achieved through the Knoevenagel condensation. This reaction involves the condensation of an aldehyde (butanal, in this case) with a compound containing an active methylene (B1212753) group, such as cyanoacetic acid. researchgate.netrsc.org Modern research frontiers are keenly focused on aligning this synthesis with the principles of green chemistry to enhance sustainability, reduce waste, and improve energy efficiency.

Key green strategies being explored include:

Microwave-Assisted Organic Synthesis (MAOS): The use of microwave irradiation as an energy source can dramatically reduce reaction times compared to conventional heating methods. mdpi.comnih.gov Microwave heating is more efficient as it directly interacts with polar molecules in the reaction mixture, leading to rapid and uniform temperature increases. rsc.org This technique often results in higher yields and cleaner reaction profiles in shorter timeframes. nih.gov

Solvent-Free Conditions: Performing the Knoevenagel condensation in the absence of volatile organic solvents ("dry media" reactions) is a significant green advancement. chemsynthesis.comguidechem.com This approach minimizes the environmental impact associated with solvent use and disposal. Reactions can be carried out by mixing the neat reactants, often with a solid-supported catalyst.

Heterogeneous and Reusable Catalysts: The development of solid-supported catalysts, such as NaHSO₄·SiO₂, offers a greener alternative to traditional homogeneous basic catalysts like piperidine (B6355638) or pyridine (B92270). chemsynthesis.comguidechem.com Heterogeneous catalysts can be easily separated from the reaction mixture by simple filtration and can often be reused multiple times, making the process more economical and environmentally friendly. chemsynthesis.com Other catalysts, including boric acid and triphenylphosphine, have also been shown to be effective under mild or solvent-free conditions. rsc.orggoogle.com

These green methodologies not only make the synthesis of this compound more sustainable but also align with the growing demand for environmentally benign chemical processes in industry.

Table 1: Comparison of Catalytic Systems for Knoevenagel Condensation in Green Synthesis

| Catalyst System | Reaction Conditions | Key Advantages | Reference |

|---|---|---|---|

| NaHSO₄·SiO₂ | Solvent-free, Microwave (320W) or Thermal (60°C) | High efficiency, Reusable catalyst, Environmentally benign | chemsynthesis.comguidechem.com |

| Triphenylphosphine | Solvent-free, Microwave irradiation | Mild conditions, High yields with (E)-selectivity, Avoids harmful solvents | google.com |

| Diisopropylethylammonium acetate (B1210297) (DIPEAc) | Reflux temperature | Excellent yields for cyanoacrylates, Functions as an ionic liquid | pharmaffiliates.com |

| Boric Acid | Aqueous ethanol, Room temperature | Good catalytic activity, Easy product purification, Mild conditions | rsc.org |

Development of Chemically Responsive Materials

The molecular structure of this compound makes it an excellent candidate for the development of chemically responsive materials, or "smart" polymers. The presence of the vinyl group allows it to act as a monomer in polymerization reactions, forming a polyacrylate backbone. The pendant carboxylic acid and cyano groups along this backbone can impart sensitivity to external chemical stimuli.

Future research in this area is expected to focus on:

pH-Responsive Hydrogels: The carboxylic acid groups (-COOH) are weak acids that can be deprotonated to form carboxylate ions (-COO⁻) in response to changes in pH. This transformation can alter the polymer's solubility and swelling properties. Polymers containing these groups can be designed to swell or collapse at specific pH values, making them suitable for applications like controlled drug delivery systems or environmental sensors.

Metal-Ion Coordination Polymers: The nitrile group (-C≡N) is known to coordinate with various metal ions. acs.org Incorporating this compound into a polymer matrix could create materials capable of selectively binding and sequestering metal ions. This could lead to the development of novel materials for water purification, ion sensing, or the creation of metallo-supramolecular materials with unique catalytic or optical properties.

Stimuli-Responsive Films and Coatings: By copolymerizing this compound with other functional monomers, it is possible to create multifunctional materials. For example, incorporating thermoresponsive monomers could yield materials that respond to both temperature and pH. Such dual-responsive materials are of great interest for creating smart coatings, actuators, and biomedical devices. The cyano group, with its high polarity, can also influence the surface properties and adhesion of these materials. google.com

Advanced Functionalization for Chemical Sensing Applications

The unique electronic and chemical properties of this compound make it a promising platform for designing advanced chemical sensors. The conjugated system, which includes the double bond, the cyano group, and the carboxyl group, is particularly important for this application.

Potential future directions include:

Colorimetric and Fluorometric Sensors: The π-conjugated system of the molecule can be modified to create chromophores or fluorophores. The electron-withdrawing nature of the cyano and carboxyl groups significantly influences the electronic distribution of the molecule. rsc.org Upon binding a target analyte (such as a metal ion or a specific anion) to the carboxylic acid or nitrile group, the electronic properties of the conjugated system can be perturbed, leading to a change in its absorption or emission of light. This change can be detected visually (colorimetric) or with a spectrometer (fluorometric), forming the basis of a sensor. researchgate.net

Selective Anion Probes: Research has shown that pyrylium-containing polymers can be used for the colorimetric sensing of cyanide in water. researchgate.netrsc.org Similarly, the functionalities within this compound could be tailored to interact selectively with other environmentally or biologically important anions. The carboxylic acid group, for instance, could be functionalized to form specific hydrogen bonds with target anions, triggering a detectable optical signal.

Polymer-Based Sensing Platforms: The monomer can be integrated into polymeric films or nanoparticles to create robust and reusable sensory materials. researchgate.net Covalently anchoring the sensing molecule to a polymer support prevents leaching and allows for the creation of practical devices like test strips or flow-through sensors for continuous monitoring.

Role in Catalysis and Organic Methodologies

In the field of organic synthesis, this compound is a valuable building block and a potential participant in advanced catalytic methodologies. Its reactivity is dominated by its nature as an electron-deficient alkene, making it an excellent Michael acceptor.

Emerging research frontiers in this context include:

Asymmetric Michael Additions: The double bond in this compound is activated by two powerful electron-withdrawing groups, making it highly susceptible to nucleophilic attack in a Michael addition reaction. acs.org This reaction is a cornerstone of carbon-carbon bond formation. Future work will likely involve the use of chiral organocatalysts or metal complexes to control the stereochemistry of the addition, providing enantioselective routes to complex molecules with quaternary carbon centers. researchgate.net The products of such reactions are highly functionalized and can serve as intermediates in the synthesis of pharmaceuticals and other biologically active compounds.

Substrate in Multicomponent Reactions: The diverse reactivity of the molecule's functional groups allows it to participate in multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a complex product. This aligns with the principles of atom economy and synthetic efficiency. The combination of a Michael acceptor, a carboxylic acid, and a nitrile group provides multiple reaction sites for designing novel MCRs to rapidly build molecular complexity.

Development of Covalent Inhibitors: Molecules containing an α,β-unsaturated carbonyl system, known as Michael acceptors, can react with nucleophilic residues like cysteine in proteins to form covalent bonds. nih.govacs.org This mechanism is increasingly being exploited in drug design to create highly potent and selective covalent inhibitors. While cyanoacrylates have been studied for their reversible covalent interactions with thiols, the specific potential of this compound in this context remains an area for future exploration. acs.org

Table 2: Potential Michael Addition Reactions with this compound

| Nucleophile Type | Example Nucleophile | Potential Product Type | Significance |

|---|---|---|---|

| Thiol | Cysteine derivative | Cysteine-adduct | Model for covalent enzyme inhibition |

| Amine | Secondary amine (e.g., pyrrolidine) | β-amino acid derivative | Precursors for peptides and pharmaceuticals |

| Carbon Nucleophile | β-keto ester | Highly functionalized adipic acid derivative | Building blocks for complex natural products |

| Hydroxide/Alkoxide | Sodium methoxide | β-alkoxy acid derivative | Intermediates in organic synthesis |

Q & A

Basic Research Questions

Q. What synthetic methodologies ensure high stereochemical purity of (E)-2-cyanohex-2-enoic acid?

- Methodological Answer :

- Reaction Design : Use Knoevenagel condensation between cyanoacetic acid and butyraldehyde derivatives under acidic catalysis (e.g., piperidine or ammonium acetate) to favor the E-isomer. Optimize temperature (60–80°C) and solvent (toluene or ethanol) to minimize side reactions.

- Purification : Employ recrystallization in ethanol/water mixtures or preparative HPLC with a chiral stationary phase to isolate the E-isomer. Confirm stereochemical purity via H NMR (olefinic proton coupling constants: J = 12–16 Hz for E-configuration) or X-ray crystallography using SHELXL for refinement .

- Validation : Compare observed melting points and spectroscopic data with literature values to verify consistency.

Q. Which spectroscopic techniques are most effective for structural confirmation of this compound?

- Methodological Answer :

- NMR Spectroscopy : Analyze H and C NMR spectra for diagnostic signals:

- H: α,β-unsaturated proton (~6.5–7.5 ppm, doublet with J = 12–16 Hz).

- C: Cyano carbon (~115–120 ppm), carboxylic acid carbonyl (~170–175 ppm).

- IR Spectroscopy : Identify C≡N stretching (~2240 cm) and carboxylic acid O-H stretching (~2500–3000 cm).

- Mass Spectrometry : Use high-resolution ESI-MS to confirm molecular ion [M-H] (theoretical m/z: 153.053 for CHNO).

Advanced Research Questions

Q. How can the reactivity of this compound in Michael addition reactions be systematically studied?

- Methodological Answer :

- Experimental Design :

Vary nucleophiles (e.g., amines, thiols) under controlled pH and solvent conditions (e.g., DMF or THF).

Monitor reaction kinetics via in situ FT-IR or HPLC to track intermediate formation.

- Data Analysis : Use Eyring plots to determine activation parameters (ΔH, ΔS) and compare with DFT-calculated transition states (software: Gaussian or ORCA).

- Contradiction Resolution : If literature reports conflicting regioselectivity, replicate experiments with rigorous exclusion of moisture/oxygen and validate via C NMR or X-ray diffraction .

Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?

- Methodological Answer :

- Meta-Analysis : Aggregate data from multiple studies (e.g., IC values in enzyme inhibition assays) and apply random-effects models to account for heterogeneity. Use tools like RevMan or R’s metafor package .

- Confounding Variables : Test for batch-to-batch impurities (e.g., residual solvents via GC-MS) or stereochemical drift during biological assays.

- Reproducibility : Share raw data and protocols via open repositories (e.g., Zenodo) to enable independent validation .

Q. How can computational modeling predict the compound’s interaction with biological targets?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model binding to enzymes (e.g., cyclooxygenase-2). Validate with molecular dynamics (MD) simulations (GROMACS) over 100 ns trajectories.

- Electronic Structure Analysis : Calculate frontier molecular orbitals (HOMO/LUMO) via DFT to predict electrophilic reactivity. Compare with experimental UV-Vis spectra for validation .

Data Presentation and Reproducibility

Q. What best practices ensure reproducibility in crystallographic studies of this compound derivatives?

- Methodological Answer :

- CIF Deposition : Publish refined Crystallographic Information Files (CIFs) in the Cambridge Structural Database (CSD). Include SHELXL refinement parameters (e.g., R1, wR2) and twinning analysis .

- Software Transparency : Document SHELXTL or OLEX2 workflows, including absorption correction methods and hydrogen atom placement strategies.

Conflict of Interest Statement

All methodologies referenced are derived from peer-reviewed literature and open-source tools. No commercial entities or non-academic platforms (e.g., ) were cited.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。